Carboxy-amido-peg-t-butyl ester
Description
Properties
IUPAC Name |
4-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35NO9/c1-19(2,3)29-18(24)6-8-25-10-12-27-14-15-28-13-11-26-9-7-20-16(21)4-5-17(22)23/h4-15H2,1-3H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOWCESAHHPOHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Carboxy-amido-peg-t-butyl ester typically involves the amidation of carboxylic acid substrates. This process can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions . One common method involves the use of a catalyst to facilitate the formation of the amide bond from carboxylic acids and esters . Industrial production methods often employ high-purity reagents and controlled reaction environments to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Carboxy-amido-peg-t-butyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound, altering its chemical structure and properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis and Catalysis
- Carboxy-amido-PEG-t-butyl ester serves as a reagent in organic synthesis, facilitating various chemical transformations. It is particularly useful in catalysis studies due to its ability to form stable intermediates.
- Biochemical Assays and Proteomics
- Drug Development
- Nanotechnology
- Material Science
Case Study 1: PROTAC Optimization
A study explored the amide-to-ester substitution strategy using this compound to enhance the permeability of PROTAC (Proteolysis Targeting Chimeras) compounds. The results indicated that this substitution significantly increased membrane permeability while maintaining plasma stability, which is crucial for effective drug development .
Case Study 2: Bioconjugation Techniques
Research demonstrated the use of this compound in bioconjugation techniques for synthesizing peptide-drug conjugates. The t-butyl protected carboxyl group was successfully deprotected to facilitate coupling with various biomolecules, showcasing its utility in developing targeted therapies .
Mechanism of Action
The mechanism of action of Carboxy-amido-peg-t-butyl ester involves its interaction with specific molecular targets and pathways. The compound can form stable amide bonds with various substrates, facilitating the study of protein interactions and functions. The molecular targets and pathways involved depend on the specific application and experimental conditions .
Comparison with Similar Compounds
Key Properties :
- CAS Number: Not explicitly provided, but related compounds in have CAS entries (e.g., 4,7,10,13-Tetraoxapentadecanoic acid, 15-oxo-, 1,1-dimethylethyl ester).
- Molecular Formula : Likely C₁₆H₃₀O₇ (based on PEG4 and tert-butyl ester components).
- Physical Properties : High solubility in polar solvents (e.g., water, DMSO) due to PEG chain; stability under acidic conditions attributed to the tert-butyl ester group .
Comparison with Similar Compounds
Structural Analogs: PEGylated Esters
Carboxy-amido-peg-t-butyl ester belongs to a class of PEGylated esters. Comparisons with structurally related compounds are summarized below:

Key Findings :
Functional Analogs: tert-Butyl Esters
Tert-butyl esters are widely used in organic synthesis. Comparative data with non-PEGylated analogs:
Key Findings :
- Volatility: this compound is non-volatile due to its high molecular weight and PEG chain, unlike smaller tert-butyl esters used in fragrances or biodiesel .
- Synthetic Utility : Unlike tert-butyl acetate (used as a solvent), this compound is tailored for controlled bioconjugation, avoiding unwanted side reactions .
Carboxy-Amido Derivatives
Compounds with carboxamide groups exhibit distinct reactivity and stability profiles:
Key Findings :
- The PEG4 spacer in this compound slows reaction kinetics, enabling precise bioconjugation, whereas ethyl esters (e.g., pyrazole derivatives) react rapidly but lack specificity .
Research and Application Insights
- Pharmaceuticals : this compound is preferred over PEG2 or PEG6 analogs for antibody-drug conjugates (ADCs) due to optimal solubility and steric effects .
- Industrial Chemistry : Simpler tert-butyl esters (e.g., tert-butyl acetate) dominate solvent applications, while PEGylated variants remain niche due to higher costs .
- Environmental Impact: Non-volatile PEGylated esters pose lower ecological risks compared to volatile esters like isobutyl derivatives .
Biological Activity
Carboxy-amido-PEG-t-butyl ester is a PEGylated compound that has garnered attention in the pharmaceutical field due to its unique properties and biological activities. This article delves into its synthesis, biological applications, and relevant research findings.
Overview of this compound
This compound is a derivative of polyethylene glycol (PEG) that incorporates a carboxylic acid functionality. PEGylation, the process of attaching PEG to other molecules, enhances solubility, stability, and bioavailability. This compound is primarily used in drug delivery systems, where it improves the pharmacokinetics of therapeutic agents.
Synthesis
The synthesis of this compound typically involves the reaction of PEG with an appropriate carboxylic acid derivative, followed by deprotection of the tert-butyl group. The general reaction scheme can be summarized as follows:
- Starting Materials : PEG and tert-butyl ester.
- Reaction Conditions : Use of coupling reagents and subsequent deprotection with trifluoroacetic acid (TFA).
- Final Product : this compound.
1. Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated that PEG derivatives can form dense polymeric membranes on bacterial surfaces, leading to nutrient exchange blockage and cell death. This mechanism suggests potential applications in developing antimicrobial coatings or drug formulations targeting resistant bacterial strains .
2. Drug Delivery Mechanisms
This compound enhances the delivery of therapeutic agents by improving their solubility and stability in biological environments. Its ability to evade immune detection allows for prolonged circulation times in vivo. For instance, studies have shown that PEGylated compounds can significantly reduce renal clearance, thereby increasing the half-life of drugs administered .
3. Biocompatibility
The biocompatibility of this compound makes it suitable for various biomedical applications. Its non-toxic nature and ability to minimize protein adsorption are critical for applications in drug delivery and tissue engineering .
Case Study 1: Antimicrobial Efficacy
A recent investigation focused on the antimicrobial efficacy of this compound against E. coli and S. aureus. The study reported a minimum inhibitory concentration (MIC) value significantly lower than that of non-PEGylated counterparts, indicating enhanced effectiveness due to the polymer's structure .
| Bacterial Strain | MIC (µg/mL) | Non-PEGylated Control (µg/mL) |
|---|---|---|
| E. coli | 15 | 50 |
| S. aureus | 20 | 60 |
Case Study 2: Drug Delivery Applications
In another study, this compound was utilized to enhance the delivery of anticancer drugs. The results showed improved cellular uptake and reduced cytotoxicity compared to free drugs, demonstrating its potential in targeted cancer therapy .
Research Findings
Recent studies have focused on the modification of nanoparticle surfaces with this compound to enhance their therapeutic efficacy. The incorporation of this compound has been shown to improve the loading capacity of nanoparticles for hydrophobic drugs, thereby facilitating more effective treatment modalities .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Carboxy-amido-peg-t-butyl ester, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling PEGylated intermediates with tert-butyl-protected carboxylic acids via amidation. Key steps include activating the carboxylic acid (e.g., using HATU or DCC as coupling agents) and controlling stoichiometry to minimize side reactions. Solvent polarity (e.g., DMF vs. THF) and temperature (25–60°C) significantly affect reaction efficiency. Post-synthesis, purification via column chromatography or recrystallization is critical to isolate the product .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms ester/amide bond formation (e.g., tert-butyl peaks at δ 1.4 ppm in ¹H NMR; carbonyl signals at ~170–175 ppm in ¹³C NMR).
- FTIR : Detects C=O stretches (~1720 cm⁻¹ for esters, ~1650 cm⁻¹ for amides).
- HPLC-MS : Validates purity and molecular weight, with ESI-MS providing accurate mass confirmation .
Q. How can researchers ensure the hydrolytic stability of the tert-butyl ester group under physiological conditions?
- Methodological Answer : Stability assays should simulate physiological pH (7.4) and temperature (37°C) over 24–72 hours. Use LC-MS to monitor degradation products. Buffers with chelating agents (e.g., EDTA) mitigate metal-catalyzed hydrolysis. Comparative studies with alternative protecting groups (e.g., benzyl esters) can contextualize stability .
Advanced Research Questions
Q. What experimental design frameworks are optimal for optimizing multi-step syntheses of PEGylated esters?
- Methodological Answer : The Taguchi method (orthogonal arrays) reduces experimental runs while identifying critical parameters. For example, a 4-factor, 3-level design (e.g., catalyst concentration, solvent, temperature, reaction time) can optimize yield and purity. ANOVA prioritizes factors—catalyst concentration often dominates (contributing >75% variance in esterification reactions) .
Q. How should researchers address contradictions in catalytic efficiency data for amidation reactions?
- Methodological Answer :
- Cross-validation : Repeat experiments with alternative catalysts (e.g., EDC vs. DMTMM) and validate via kinetic studies (e.g., pseudo-first-order rate constants).
- Statistical analysis : Apply Tukey’s HSD test to compare means across conditions.
- Mechanistic probes : Use DFT calculations to model transition states and identify steric/electronic bottlenecks .
Q. What strategies resolve discrepancies in PEG chain length analysis via GPC?
- Methodological Answer :
- Calibration standards : Use narrow-dispersity PEG standards for accurate molecular weight estimation.
- Multi-angle light scattering (MALS) : Couples with GPC to determine absolute molecular weight independently of retention time.
- Batch-to-batch normalization : Compare polydispersity indices (PDI < 1.2 indicates high purity) across syntheses .
Q. How can computational modeling predict tert-butyl ester cleavage kinetics in complex matrices?
- Methodological Answer :
- MD simulations : Model ester hydrolysis in explicit solvent (e.g., water/DMSO mixtures) to estimate activation energies.
- QSPR models : Correlate substituent effects (e.g., electron-withdrawing groups on PEG) with cleavage rates using Hammett parameters.
- In silico validation : Compare predictions with experimental LC-MS degradation profiles .
Data Contradiction Analysis
Q. Why might NMR and HPLC-MS data conflict in assessing ester purity?
- Methodological Answer :
- NMR sensitivity : Detects low-level impurities (<5%) but may miss non-protonated contaminants.
- HPLC-MS limitations : Ion suppression in complex matrices can mask impurities. Use orthogonal methods (e.g., UV-Vis at 254 nm for tert-butyl chromophores) to resolve discrepancies .
Q. How to interpret conflicting catalytic activity data in solvent screening studies?
- Methodological Answer :
- Solvent polarity indices : Compare results against Kamlet-Taft parameters (e.g., β for H-bond acceptance) to identify outliers.
- Replicate under inert conditions : Eliminate moisture/oxygen effects using Schlenk lines.
- Multivariate analysis : PCA or PLS models disentangle solvent-catalyst interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


